molecular formula C16H16N2OS B2414699 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole CAS No. 337920-63-5

2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole

Cat. No.: B2414699
CAS No.: 337920-63-5
M. Wt: 284.38
InChI Key: WYUSXHLKAQRRLT-UHFFFAOYSA-N
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Description

2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound features a butoxy group attached to the pyridine ring, which is fused to the benzothiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the preparation of 2-butoxypyridine. This can be achieved through the reaction of 2-chloropyridine with butanol in the presence of a base such as potassium carbonate.

    Cyclization to Benzothiazole: The next step involves the cyclization of the pyridine intermediate with 2-aminothiophenol. This reaction is typically carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzothiazole and pyridine derivatives with various functional groups.

Scientific Research Applications

2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole: Similar structure with a methoxy group instead of a butoxy group.

    2-(2-Ethoxypyridin-3-yl)-1,3-benzothiazole: Similar structure with an ethoxy group instead of a butoxy group.

    2-(2-Propoxypyridin-3-yl)-1,3-benzothiazole: Similar structure with a propoxy group instead of a butoxy group.

Uniqueness

2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(2-butoxypyridin-3-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-3-11-19-15-12(7-6-10-17-15)16-18-13-8-4-5-9-14(13)20-16/h4-10H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUSXHLKAQRRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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